Cas no 1203440-25-8 (2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide)

2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide
- 2-methyl-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide
- SR-01000924678
- SR-01000924678-1
- F5775-0061
- (E)-2-methyl-N-(2-(3-(3,4,5-trimethoxyphenyl)acrylamido)phenyl)benzamide
- 1203440-25-8
- AKOS024518296
- 2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide
- VU0520247-1
-
- インチ: 1S/C26H26N2O5/c1-17-9-5-6-10-19(17)26(30)28-21-12-8-7-11-20(21)27-24(29)14-13-18-15-22(31-2)25(33-4)23(16-18)32-3/h5-16H,1-4H3,(H,27,29)(H,28,30)/b14-13+
- InChIKey: SYVADPZTWZRLDQ-BUHFOSPRSA-N
- ほほえんだ: C(NC1=CC=CC=C1NC(=O)/C=C/C1=CC(OC)=C(OC)C(OC)=C1)(=O)C1=CC=CC=C1C
計算された属性
- せいみつぶんしりょう: 446.18417193g/mol
- どういたいしつりょう: 446.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5775-0061-2mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-4mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-25mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-1mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-20μmol |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-10μmol |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-15mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-20mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-40mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5775-0061-30mg |
2-methyl-N-{2-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]phenyl}benzamide |
1203440-25-8 | 30mg |
$119.0 | 2023-09-09 |
2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamideに関する追加情報
Comprehensive Overview of 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide (CAS No. 1203440-25-8)
2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide (CAS No. 1203440-25-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its benzamide core and trimethoxyphenyl substituents, is often studied for its interactions with biological targets, particularly in the context of cancer research and signal transduction inhibition.
The molecular structure of 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide features a conjugated system with an E-configuration double bond, which contributes to its stability and reactivity. The presence of methoxy groups at the 3, 4, and 5 positions of the phenyl ring enhances its lipophilicity, making it a candidate for drug delivery systems and membrane permeability studies. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a crucial role in modulating cellular pathways.
In recent years, the demand for small-molecule inhibitors like 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide has surged, driven by advancements in precision medicine and targeted therapy. This compound is frequently discussed in the context of anti-angiogenic agents, which are critical in treating diseases characterized by abnormal blood vessel growth. Its mechanism of action is often compared to other trimethoxyphenyl derivatives, such as combretastatin analogs, which are known for their tubulin-binding properties.
The synthesis of 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide typically involves multi-step organic reactions, including amide coupling and Wittig olefination, to achieve the desired stereochemistry and functional group arrangement. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to confirm its purity and structural integrity. These methods are essential for ensuring the compound's suitability for in vitro and in vivo studies.
From a commercial perspective, 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide is available through specialized chemical suppliers catering to pharmaceutical R&D and academic laboratories. Its pricing and availability are influenced by factors such as scale of production, purity grade, and regulatory compliance. The compound is often listed under categories like research chemicals or bioactive small molecules, reflecting its niche but growing market.
Ongoing research into 2-methyl-N-{2-(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamidophenyl}benzamide continues to explore its potential beyond oncology, including applications in neurodegenerative diseases and inflammatory disorders. Its ability to modulate specific enzyme activity and protein-protein interactions makes it a versatile tool for mechanistic studies and drug discovery. As the scientific community delves deeper into its pharmacodynamics, this compound is poised to remain a subject of intense study and innovation.
For researchers and industry professionals seeking detailed information about CAS No. 1203440-25-8, it is advisable to consult peer-reviewed journals, patent databases, and chemical regulatory guidelines to stay updated on its latest developments and applications. The compound's unique profile underscores the importance of structure-activity relationship (SAR) studies in modern drug design, offering valuable insights for future therapeutic breakthroughs.
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